molecular formula C11H12F3NO3S B14831100 N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B14831100
M. Wt: 295.28 g/mol
InChI Key: KVBYFBBVRAANGG-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a phenyl ring, making it an interesting subject for research and industrial applications.

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

N-[2-cyclopropyloxy-6-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H12F3NO3S/c1-19(16,17)15-10-8(11(12,13)14)3-2-4-9(10)18-7-5-6-7/h2-4,7,15H,5-6H2,1H3

InChI Key

KVBYFBBVRAANGG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. Common synthetic routes include:

    Cyclopropanation: Introduction of the cyclopropoxy group to the phenyl ring.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamidation: Attachment of the methanesulfonamide group through reactions with methanesulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce cyclopropoxy and trifluoromethyl groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The cyclopropoxy group may contribute to the compound’s steric properties, affecting its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent in organic synthesis.

    N-(2-Trifluoromethylphenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.

    N-(2-Cyclopropoxyphenyl)methanesulfonamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

N-(2-Cyclopropoxy-6-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for research and industrial applications, offering unique reactivity and potential biological activity compared to similar compounds.

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